molecular formula C17H13ClN2O4 B5404014 methyl 4-[3-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzoate

methyl 4-[3-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzoate

Cat. No. B5404014
M. Wt: 344.7 g/mol
InChI Key: SJYSXEZMXNVZNX-UHFFFAOYSA-N
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Description

Methyl 4-[3-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzoate, also known as CMX-2043, is a small molecule compound that has been extensively studied for its potential therapeutic benefits. This compound belongs to the family of oxadiazole derivatives, which have been shown to possess a wide range of biological activities.

Mechanism of Action

The mechanism of action of methyl 4-[3-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzoate is not fully understood, but it is believed to act through several pathways. It has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. methyl 4-[3-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzoate has also been shown to inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation and immune response. Additionally, methyl 4-[3-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzoate has been shown to inhibit the activity of the mitochondrial permeability transition pore, which is involved in the regulation of mitochondrial function.
Biochemical and Physiological Effects:
methyl 4-[3-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzoate has been shown to possess several biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and fibrosis in various disease models. methyl 4-[3-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzoate has also been shown to improve mitochondrial function and reduce apoptosis in cells exposed to oxidative stress. Furthermore, methyl 4-[3-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzoate has been shown to improve glucose metabolism and reduce insulin resistance in diabetic models.

Advantages and Limitations for Lab Experiments

One of the advantages of methyl 4-[3-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzoate is its ability to target multiple pathways involved in the pathogenesis of various diseases. This makes it a promising candidate for the treatment of several diseases. Additionally, methyl 4-[3-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzoate has been shown to possess low toxicity and good bioavailability, making it a suitable candidate for in vivo studies. However, one of the limitations of methyl 4-[3-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzoate is its limited solubility in water, which can pose challenges in the formulation of the compound for in vivo studies.

Future Directions

The potential therapeutic benefits of methyl 4-[3-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzoate warrant further investigation. Future studies should focus on elucidating the mechanism of action of this compound and identifying its molecular targets. Additionally, the efficacy of methyl 4-[3-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzoate in various disease models should be further evaluated. Further studies should also focus on optimizing the formulation of methyl 4-[3-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzoate for in vivo studies and clinical trials. Finally, the safety and toxicity of methyl 4-[3-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzoate should be thoroughly evaluated to ensure its suitability for clinical use.
Conclusion:
In conclusion, methyl 4-[3-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzoate is a promising candidate for the treatment of various diseases. Its anti-inflammatory, anti-fibrotic, and anti-oxidant properties make it a potential therapeutic agent for cardiovascular diseases, diabetes, and cancer. Further studies are needed to elucidate the mechanism of action of methyl 4-[3-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzoate and to evaluate its efficacy and safety in various disease models.

Synthesis Methods

The synthesis of methyl 4-[3-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzoate involves the reaction of 5-chloro-2-methoxybenzohydrazide with ethyl 2-bromo-3-oxobenzoate in the presence of triethylamine. The resulting intermediate is then reacted with 2-chloroacetic acid to yield the final product. The synthesis of methyl 4-[3-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzoate has been reported in several research articles, and the purity and yield of the compound have been optimized through various methods.

Scientific Research Applications

Methyl 4-[3-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzoate has been extensively studied for its potential therapeutic benefits in various disease models. It has been shown to possess anti-inflammatory, anti-fibrotic, and anti-oxidant properties, making it a promising candidate for the treatment of several diseases, including cardiovascular diseases, diabetes, and cancer. methyl 4-[3-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzoate has also been shown to improve mitochondrial function and reduce oxidative stress, which are important factors in the pathogenesis of many diseases.

properties

IUPAC Name

methyl 4-[3-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O4/c1-22-14-8-7-12(18)9-13(14)15-19-16(24-20-15)10-3-5-11(6-4-10)17(21)23-2/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJYSXEZMXNVZNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2=NOC(=N2)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-[3-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzoate

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